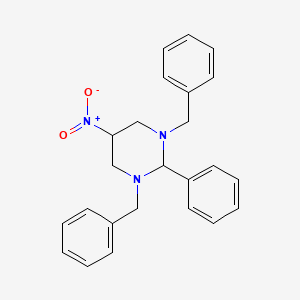![molecular formula C16H13N2OP B14469360 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile CAS No. 65145-33-7](/img/structure/B14469360.png)
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is an organic compound that features a benzonitrile group attached to a phosphoryl group, which is further substituted with a cyanoethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile typically involves the reaction of benzonitrile with a phosphorylating agent in the presence of a base. One common method is the nucleophilic aromatic substitution reaction, where the benzonitrile undergoes substitution with a phosphorylating agent like phenylphosphonic dichloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzene
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]phenol
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]aniline
Uniqueness
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is unique due to the presence of both a cyano and a phosphoryl group, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65145-33-7 |
|---|---|
Formule moléculaire |
C16H13N2OP |
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
4-[2-cyanoethyl(phenyl)phosphoryl]benzonitrile |
InChI |
InChI=1S/C16H13N2OP/c17-11-4-12-20(19,15-5-2-1-3-6-15)16-9-7-14(13-18)8-10-16/h1-3,5-10H,4,12H2 |
Clé InChI |
VAYXWSJAFLJZBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CCC#N)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

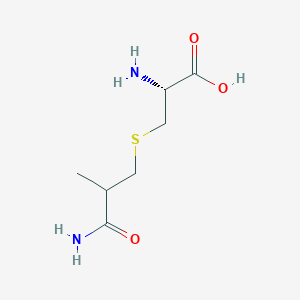
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
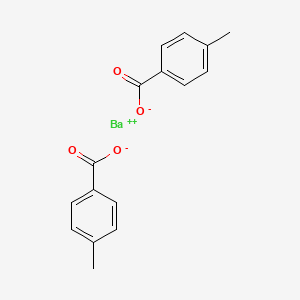
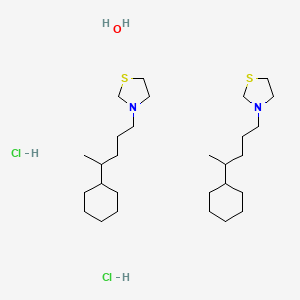
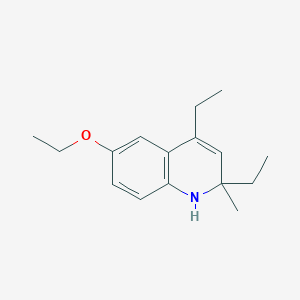

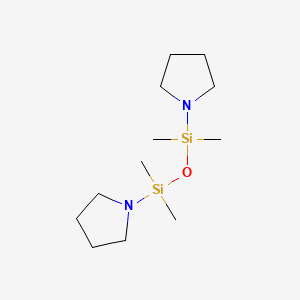

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
